molecular formula C4H4ClF3O B1317544 4,4,4-Trifluorobutanoyl chloride CAS No. 406-91-7

4,4,4-Trifluorobutanoyl chloride

Cat. No. B1317544
Key on ui cas rn: 406-91-7
M. Wt: 160.52 g/mol
InChI Key: MEWIPRPYWOTKFX-UHFFFAOYSA-N
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Patent
US06610730B2

Procedure details

4,4,4-Trifluorobutyric acid chloride (6.4 g from above) in CH2Cl2 (80 ml) was treated with O,N-dimethylhydroxylamine hydrochloride (60.0 mmol, 5.85 g). The mixture was cooled to 0° C., then treated with pyridine (160.0 mmol, 12.9 ml), then allowed to warm to room temperature overnight. The mixture was diluted with CH2Cl2 (200 ml), then washed with brine(2×50 ml). Solvent was removed from the volatile product by simple distillation at atmospheric pressure to provide 20 g of 4,4,4-trifluoro-N-methoxy-N-methyl butyramide, which may be used without further purification. 1H NMR (CDCl3) δ3.70 (3H, s), 3.19 (3H, s), 2.78-2.65 (2H, m), 2.57-2.40 (2H, m).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5](Cl)=[O:6].Cl.[CH3:11][O:12][NH:13][CH3:14].N1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([N:13]([O:12][CH3:11])[CH3:14])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
FC(CCC(=O)Cl)(F)F
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
5.85 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine(2×50 ml)
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the volatile product by simple distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(=O)N(C)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 270.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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